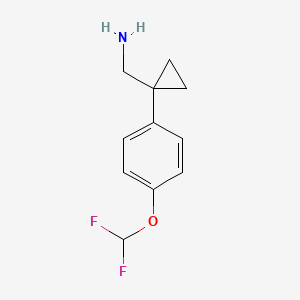![molecular formula C16H13BrClNO3 B13537308 [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate CAS No. 556014-90-5](/img/structure/B13537308.png)
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common route includes the following steps:
Formation of the 4-(4-Bromophenyl)-4-oxobutyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 4-bromobenzoyl chloride reacts with butyric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with 2-chloropyridine-3-carboxylic acid: The intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the butyl chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The primary product would be the corresponding alcohol.
Oxidation: Products could include carboxylic acids or other oxidized derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and chloropyridine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- [4-(4-Bromophenyl)-4-oxobutyl] 2-hydroxypyridine-3-carboxylate
- [4-(4-Bromophenyl)-4-oxobutyl] 2-methylpyridine-3-carboxylate
- [4-(4-Bromophenyl)-4-oxobutyl] 2-aminopyridine-3-carboxylate
Uniqueness
Compared to similar compounds, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is unique due to the presence of both bromophenyl and chloropyridine moieties. This combination enhances its reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
556014-90-5 |
|---|---|
分子式 |
C16H13BrClNO3 |
分子量 |
382.63 g/mol |
IUPAC名 |
[4-(4-bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)14(20)4-2-10-22-16(21)13-3-1-9-19-15(13)18/h1,3,5-9H,2,4,10H2 |
InChIキー |
HOKVAHYSBQTBQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCCCC(=O)C2=CC=C(C=C2)Br |
溶解性 |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



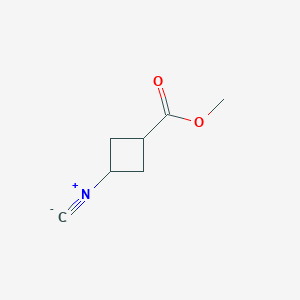
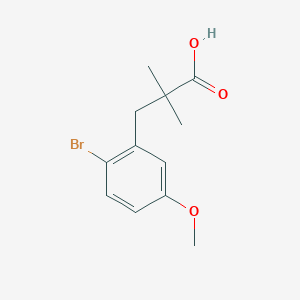
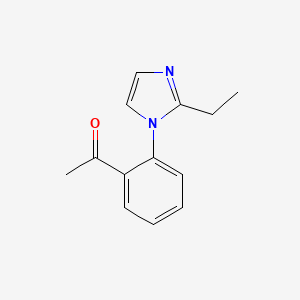
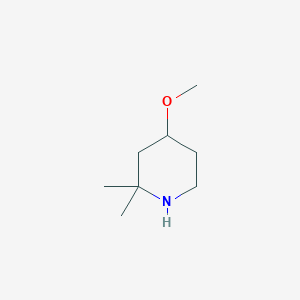


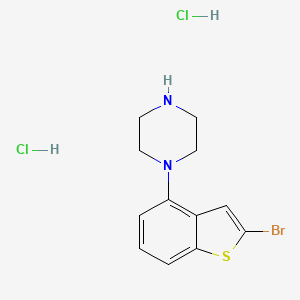
![2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13537279.png)
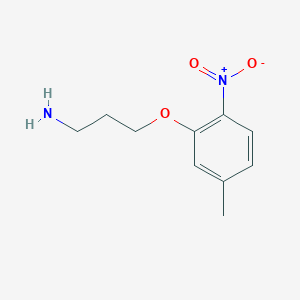
![2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13537296.png)

